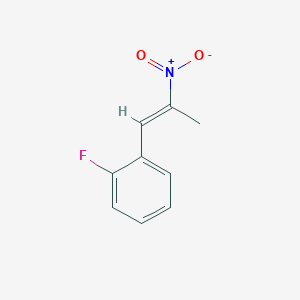

1-(2-Fluorophenyl)-2-nitropropene

CAS No.:

Cat. No.: VC16173541

Molecular Formula: C9H8FNO2

Molecular Weight: 181.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8FNO2 |

|---|---|

| Molecular Weight | 181.16 g/mol |

| IUPAC Name | 1-fluoro-2-[(E)-2-nitroprop-1-enyl]benzene |

| Standard InChI | InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-4-2-3-5-9(8)10/h2-6H,1H3/b7-6+ |

| Standard InChI Key | SIKJWKHYKLQDSS-VOTSOKGWSA-N |

| Isomeric SMILES | C/C(=C\C1=CC=CC=C1F)/[N+](=O)[O-] |

| Canonical SMILES | CC(=CC1=CC=CC=C1F)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Table 1: Physicochemical Properties of 1-(2-Fluorophenyl)-2-Nitropropene (Extrapolated from Analog Data )

| Property | Value |

|---|---|

| Molecular Weight | 181.16 g/mol |

| Density | ~1.23 g/cm |

| Boiling Point | ~262.2°C at 760 mmHg |

| Flash Point | ~112.4°C |

| Solubility | Low in water; soluble in organic solvents (e.g., ethanol, acetone) |

The electron-withdrawing nitro group and fluorine substituent render the molecule highly polarized, facilitating nucleophilic attacks at the β-carbon (Michael acceptor activity) .

Synthesis and Manufacturing

Catalytic Nitration of Propenyl Precursors

A patented method for synthesizing 2-nitropropane derivatives involves the reaction of acetone with ammonia and hydrogen peroxide in the presence of a TS-1 titanium silicalite catalyst . While this process primarily yields 2-nitropropane, modifications to the starting materials (e.g., substituting acetone with fluorinated acetophenones) could theoretically produce 1-(2-fluorophenyl)-2-nitropropene. Key reaction parameters include:

-

Pressure: 0.1–0.2 MPa (prevents volatilization of reactants).

-

Molar Ratios:

-

Acetone:Ammonia = 1:1–3

-

Acetone:Hydrogen Peroxide = 1:0.5–2

-

Table 2: Reaction Conditions for Nitropropene Synthesis

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 60–70°C | Maximizes nitro selectivity |

| Catalyst Loading | 20–40 wt% | Enhances conversion rate |

| Reaction Time | 6–8 hours | Balances conversion and side reactions |

Byproduct Management

Physicochemical Properties and Reactivity

Electronic Effects of Fluorine Substitution

The ortho-fluorine substituent exerts strong inductive (-I) and mesomeric (-M) effects, which:

-

Decrease electron density at the aromatic ring, reducing electrophilic substitution reactivity.

-

Enhance polarization of the propenyl double bond, increasing susceptibility to nucleophilic additions .

Applications and Functional Utility

Pharmaceutical Intermediate

1-Phenyl-2-nitropropene analogs are precursors to amphetamines (e.g., Adderall) via reduction of the nitro group to an amine . Fluorination at the 2-position could modulate the pharmacokinetics of resultant drugs by altering lipophilicity and metabolic stability.

Herbicidal Activity

Nitropropenes exhibit herbicidal properties through inhibition of plant acetolactate synthase (ALS). Fluorine substitution may enhance soil persistence or leaf permeability, though specific data on 2-fluorophenyl derivatives remain unpublished .

Regulatory and Environmental Considerations

No specific regulations govern 1-(2-fluorophenyl)-2-nitropropene, but its production and use likely fall under general guidelines for nitro compounds and fluorinated organics. Environmental persistence and bioaccumulation potential remain unstudied.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume